molecular formula C5H4BF3N2O2 B13663117 (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Cat. No.: B13663117
M. Wt: 191.91 g/mol
InChI Key: LOZOSZJKDACYGH-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a high-purity chemical reagent with the molecular formula C 5 H 4 BF 3 N 2 O 2 and a molecular weight of 191.90 . This pyrimidine-based boronic acid serves as a versatile building block in organic synthesis and pharmaceutical research, primarily through its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing complex biaryl structures found in many active pharmaceutical ingredients and advanced materials. The trifluoromethyl group on the pyrimidine ring is a key functional group that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this boronic acid a valuable intermediate in medicinal chemistry . A notable research application of a closely related compound is documented in a 2025 study published in Nature Communications , where a derivative, (4-(2-(trifluoromethyl)pyrimidin-5-yl)phenyl) boronic acid (CF3-PBAPy), was used to create an ordered self-assembled dipole monolayer . This monolayer was integral to developing a highly stable perovskite solar cell, demonstrating the utility of this chemical family in cutting-edge materials science for energy applications . Researchers value this compound for its role in developing novel substances with potential applications in oncology, CNS diseases, and renewable energy technologies. For handling and safety, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H4BF3N2O2

Molecular Weight

191.91 g/mol

IUPAC Name

[4-(trifluoromethyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-3(6(12)13)1-10-2-11-4/h1-2,12-13H

InChI Key

LOZOSZJKDACYGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Lithiation-Borylation Method

One of the primary synthetic approaches to (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves lithiation of a brominated pyrimidine precursor followed by quenching with a boron source.

  • Procedure : A solution of 5-bromo-2-(trifluoromethyl)pyrimidine is treated with triisopropyl borate ((iPrO)3B) in tetrahydrofuran at low temperature (-78 °C). n-Butyllithium is added dropwise to generate the lithiated intermediate, which subsequently reacts with the borate ester to form the boronic acid after aqueous workup.
  • Reaction Conditions : -78 °C for 2 hours under inert atmosphere (nitrogen or argon).
  • Yield : Approximately 67.2% isolated yield of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid as a white solid.
  • Purification : Extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration under reduced pressure.

This method is advantageous due to its straightforwardness and moderate to good yield but requires careful temperature control and handling of pyrophoric reagents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is often employed to synthesize derivatives from (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid or to prepare the boronic acid itself from halogenated precursors.

  • Catalysts Used :
    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
    • (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [Pd(dppf)Cl2]
  • Base :
    • Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
  • Solvents :
    • Mixtures of 1,4-dioxane and water or acetonitrile and water
  • Temperature :
    • Typically 90–100 °C under inert atmosphere (nitrogen)
  • Reaction Time :
    • Overnight to 2 hours depending on conditions
  • Yields :
    • Varying yields reported, e.g., 34.6% to 57.3% for different coupling products involving the boronic acid.

This method allows the synthesis of complex molecules incorporating the (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid moiety and is widely used for functionalization.

Alternative Synthetic Notes

  • The boronic acid can also be prepared via displacement reactions and further functional group transformations, although specific examples for this compound are less documented.
  • Purity of final products is typically confirmed by analytical techniques such as HPLC (>95% purity), NMR spectroscopy, and mass spectrometry.

Data Tables Summarizing Key Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Yield (%) Notes
Lithiation-Borylation 5-Bromo-2-(trifluoromethyl)pyrimidine n-Butyllithium, triisopropyl borate, THF -78 °C, 2 h, inert atmosphere 67.2 Requires low temp, careful handling
Suzuki-Miyaura Coupling (Example 1) (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid + aryl halide Pd(dppf)Cl2, Cs2CO3, acetonitrile/water 95 °C, 2 h, inert atmosphere 57.3 Moderate yield, aqueous-organic mix
Suzuki-Miyaura Coupling (Example 2) Same as above Pd(PPh3)4, K2CO3, 1,4-dioxane/water 90 °C, overnight, inert atmosphere 34.6 Lower yield, longer reaction time

Analysis and Discussion

  • The lithiation-borylation route is a classical and efficient method to prepare (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid with good yield and relatively simple workup, but it requires handling of organolithium reagents and cryogenic conditions.
  • Suzuki-Miyaura coupling reactions using palladium catalysts are versatile and enable the incorporation of the boronic acid into more complex molecules, though yields can vary significantly depending on substrates and conditions.
  • The choice of base, solvent, and catalyst ligand system critically affects the reaction efficiency and product purity.
  • Purification is typically achieved by flash chromatography or extraction techniques, and product characterization is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted pyrimidines .

Scientific Research Applications

(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Variations

The trifluoromethyl group distinguishes this compound from other pyrimidinyl boronic acids. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid C₅H₄BF₃N₂O₂ 191.90 -CF₃ at C4, boronic acid at C5 Suzuki coupling, material functionalization
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid C₅H₅BF₃N₃O₂ 225.91 -NH₂ at C2, -CF₃ at C4 Medicinal chemistry (HDAC inhibition)
(4-Ethylpyrimidin-5-yl)boronic acid C₆H₉BN₂O₂ 151.96 -C₂H₅ at C4 Intermediate for drug discovery
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid C₇H₁₀BN₃O₂ 187.98 Azetidine at C2 Enhanced solubility and reactivity

Key Observations :

  • Solubility : Azetidine-containing derivatives (e.g., (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid) exhibit improved aqueous solubility due to the polar heterocyclic substituent, whereas the -CF₃ group increases lipophilicity .

Biological Activity

(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique trifluoromethyl group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The structural formula of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid can be represented as follows:

C6H5BF3N2\text{C}_6\text{H}_5\text{BF}_3\text{N}_2

This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a boronic acid functional group at the 5-position. The presence of the trifluoromethyl group is significant, as it can influence the compound's lipophilicity and overall biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. It has shown moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antifungal agents like Tavaborole, indicating its potential as an antibacterial agent .

Microorganism MIC (µg/mL) Comparison
Escherichia coli< 10Lower than Tavaborole
Bacillus cereus< 5Lower than Tavaborole
Candida albicans20Moderate activity

Anti-inflammatory Activity

In addition to its antimicrobial effects, compounds related to (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid have demonstrated anti-inflammatory properties. For instance, derivatives of pyrimidine with similar substitutions have been reported to exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin .

The proposed mechanism for the antimicrobial activity of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves inhibition of specific bacterial enzymes. Studies suggest that the compound interacts with bacterial leucyl-tRNA synthetase, similar to other boron-containing compounds . This interaction hampers protein synthesis in bacteria, leading to their growth inhibition.

Case Studies

  • Study on Antimicrobial Efficacy : A study investigated the efficacy of various boronic acids, including (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, against a panel of pathogenic bacteria. The results indicated that this compound had superior activity against Bacillus cereus, with an MIC significantly lower than that of traditional antibiotics .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrimidine derivatives. The results showed that compounds with trifluoromethyl substitutions exhibited notable inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (4-(trifluoromethyl)pyrimidin-5-yl)boronic acid?

The synthesis typically involves cross-coupling reactions. A standard method starts with a halogenated pyrimidine precursor (e.g., 5-bromo-4-(trifluoromethyl)pyrimidine), which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in a solvent like 1,4-dioxane at 80–100°C . Alternative routes may utilize Suzuki-Miyaura coupling with pre-functionalized boronic ester intermediates. Purity is often verified via HPLC (retention time ~1.26–1.31 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 366 [M+H]⁺) .

Q. How is this compound characterized, and what analytical techniques are critical?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and boronic acid moiety.
  • LCMS/HPLC : For purity assessment (e.g., retention time ~1.26 minutes) .
  • Elemental analysis : To verify boron and fluorine content.
  • FT-IR : To identify B–O and C–F stretches (~1350 cm⁻¹ for CF₃, ~3300 cm⁻¹ for B–OH).
    Challenges arise from the electron-withdrawing trifluoromethyl group, which may suppress NMR signals; deuterated DMSO is often used to enhance solubility .

Q. What are the solubility and stability considerations for this boronic acid?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Stability is pH-dependent: it hydrolyzes in aqueous acidic/basic conditions. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended. For long-term use, conversion to pinacol esters improves stability .

Q. Which reactions is this boronic acid commonly used in?

Primarily in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides. For example, coupling with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate yields biaryl derivatives under Pd(OAc)₂ catalysis with K₂CO₃ as base in THF/H₂O (80°C, 12h) . The trifluoromethyl group enhances electrophilicity, requiring careful optimization of catalyst loading (typically 2–5 mol%) .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina aid in studying this compound’s interactions?

AutoDock Vina can model binding interactions in drug discovery (e.g., enzyme inhibition studies). Steps include:

  • Preparation : Generate 3D structures (e.g., using Open Babel) and define binding pockets.
  • Docking : Set exhaustiveness ≥8 for accurate sampling.
  • Validation : Compare results with experimental IC₅₀ data.
    The trifluoromethyl group’s hydrophobicity and steric effects can be analyzed for target selectivity .

Q. How to address contradictions in reaction yields or byproduct formation?

Discrepancies often arise from:

  • Impure boronic acid : Use prep-HPLC or recrystallization to purify.
  • Catalyst poisoning : Replace Pd(OAc)₂ with PdCl₂(dtbpf) for better stability.
  • Competitive protodeboronation : Add phase-transfer agents (e.g., TBAB) to suppress side reactions.
    Control experiments (e.g., varying equivalents of boronic acid from 1 to 3) and real-time LCMS monitoring are critical .

Q. What strategies optimize cross-coupling efficiency with electron-deficient partners?

  • Microwave irradiation : Reduces reaction time (e.g., 30 minutes at 120°C) .
  • Mixed solvent systems : THF/H₂O (4:1) with K₃PO₄ as base improves solubility.
  • Ligand screening : Biphenylphosphines (e.g., SPhos) enhance catalyst turnover .

Q. How is this compound applied in material science?

It functionalizes graphitic materials via radical coupling. Example protocol:

  • React with AgNO₃/K₂S₂O₈ in a DCM/H₂O biphasic system.
  • Characterize functionalized graphene via XPS (B 1s peak at ~191 eV) and Raman spectroscopy (D/G band ratio increase) .

Methodological Tables

Q. Table 1: Representative Suzuki-Miyaura Reaction Conditions

Partner HalideCatalystBaseSolventYield (%)Reference
4-Iodo-pyrimidinePd(OAc)₂K₂CO₃THF/H₂O78
2-Bromo-anilinePdCl₂(dppf)Cs₂CO₃Dioxane65

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO15–20Preferred for reactions
MeOH5–10Limited stability
H₂O<1Hydrolysis risk

Q. Key Recommendations for Researchers

  • Prioritize purification via column chromatography (silica gel, EtOAc/hexane) to minimize side reactions.
  • For computational studies , validate docking poses with MD simulations to account for CF₃ group dynamics.
  • In material functionalization , optimize radical initiator concentrations to balance grafting density and structural integrity .

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